molecular formula C20H21ClN2O2 B2901916 Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1041704-16-8

Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B2901916
M. Wt: 356.85
InChI Key: SLCDCBJWYWCCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related spiro[indoline-3,4’-piperidines] involves stereoselective approaches to spirocyclic oxindoles . Another method involves a one-pot synthesis via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile . The key steps in the synthesis of a related spirocyclic oxindole involved dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : An efficient synthesis approach for a spirocyclic oxindole analogue, similar to Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate, has been developed. This method involves key steps like dianion alkylation and cyclization, leading to the target compound without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).

  • Novel Synthesis Routes : Innovative approaches for synthesizing functionalized 4H-Pyrano(3,2-c)pyridines have been explored, which could potentially be applied to the synthesis of compounds like Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate (Mekheimer, Mohamed, & Sadek, 1997).

Biological Applications and Studies

  • Potential Antidepressant Activity : Research on similar compounds, such as 1-arylspiro[indoline-3,4'-piperidine]s, has shown potential antidepressant activity, suggesting that Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate could be explored for similar uses (Ong et al., 1983).

  • Inhibition of Topoisomerase IIα : Studies on similar spiro compounds have indicated potential as inhibitors of human topoisomerase IIα, an enzyme crucial for DNA replication and cell division, suggesting a possible role in anticancer therapies (Sharma et al., 2021).

  • Antitumor Activity : Research on derivatives of 1'-methylspiro[indoline-3,4'-piperidine] has shown significant antiproliferative activities against various cell lines, hinting at the potential of Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate in antitumor applications (Li et al., 2020).

  • Anti-inflammatory Properties : Novel spiro compounds have been synthesized and evaluated for anti-inflammatory activity, suggesting a possible area of application for Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate (Reddy & Saini, 2013).

properties

IUPAC Name

benzyl 5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCDCBJWYWCCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Citations

For This Compound
1
Citations
AI Alfano, A Zampella, E Novellino, M Brindisi… - Reaction Chemistry & …, 2020 - pubs.rsc.org
A greener and sustainable flow chemistry protocol for the synthesis of 3,3-disubstituted indolenines through interrupted Fischer indolisation reaction is described. First, two model …
Number of citations: 7 pubs.rsc.org

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